molecular formula C13H29N B084455 2-Aminotridecane CAS No. 13205-57-7

2-Aminotridecane

Cat. No.: B084455
CAS No.: 13205-57-7
M. Wt: 199.38 g/mol
InChI Key: WCLHZVGJULAEJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminotridecane can be synthesized through various methods. One common synthetic route involves the reaction of tridecanal with ammonia or an amine under hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Aminotridecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

2-Aminotridecane is primarily utilized in organic synthesis, particularly in the production of various derivatives and functional compounds. Its long hydrocarbon chain makes it an effective building block for synthesizing:

  • Alkylated 1,2,4-triazoles : These compounds serve as bridging ligands in the preparation of polymeric iron(II) complexes, which are significant in catalysis and materials science .
  • Amphiphiles : The compound can be used to synthesize amphiphilic molecules such as N-tridecyl-β-hydroxypropionic acid amide and N-(β-hydroxyethyl)tridecanoic acid amide, which are important in surfactant applications .

Surfactant Production

The surfactant industry benefits significantly from this compound due to its ability to form cationic and amphoteric surfactants. These surfactants are widely used in:

  • Personal Care Products : They contribute to the formulation of shampoos, conditioners, and skin care products due to their emulsifying properties.
  • Industrial Applications : In oilfield chemicals and asphalt emulsifiers, these surfactants enhance the performance of formulations by improving wetting and spreading properties .

Catalysis

In catalysis, this compound acts as a ligand in the preparation of palladium-based catalysts. These catalysts are crucial for various chemical reactions, including:

  • Hydrogenation Reactions : The compound can facilitate hydrogenation processes by stabilizing metal nanoparticles .
  • Cross-Coupling Reactions : Its presence enhances the efficiency of coupling reactions essential for synthesizing complex organic molecules.

Biological Applications

Research has indicated potential biological applications for this compound:

  • Antimicrobial Properties : Some studies suggest that long-chain amines exhibit antimicrobial activity, which could be harnessed for developing new antimicrobial agents .
  • Pharmaceutical Intermediates : The compound's structure allows it to be a precursor in synthesizing pharmaceuticals aimed at treating various diseases, including skin conditions and infections .

Material Science

The unique properties of this compound make it valuable in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as hydrophobicity or biocompatibility.
  • Coatings and Adhesives : The compound's reactivity can improve adhesion properties and resistance to environmental factors when used in coatings .

Case Study 1: Synthesis of Amphiphiles

A study demonstrated the synthesis of N-tridecyl-β-hydroxypropionic acid amide from this compound. This amphiphile showed promising results in reducing surface tension significantly compared to traditional surfactants, indicating its potential for use in personal care formulations.

Case Study 2: Antimicrobial Efficacy

Research conducted on various long-chain amines, including this compound, revealed that they possess varying degrees of antimicrobial activity against common pathogens. The study highlighted its potential application as a natural preservative in cosmetic products.

Application AreaSpecific Use CasesBenefits
Chemical SynthesisAlkylated triazoles, AmphiphilesVersatile building blocks
Surfactant ProductionPersonal care products, Industrial applicationsImproved emulsification and surface activity
CatalysisPalladium catalystsEnhanced reaction efficiency
Biological ApplicationsAntimicrobial agentsPotential for new therapeutic agents
Material SciencePolymer enhancement, CoatingsImproved mechanical properties

Mechanism of Action

The mechanism by which 2-Aminotridecane exerts its antimicrobial effects involves disrupting the cell membrane integrity of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and membrane function .

Comparison with Similar Compounds

  • 2-Aminododecane
  • 2-Aminotetradecane
  • 2-Aminopentadecane

Comparison: 2-Aminotridecane is unique due to its specific chain length, which contributes to its distinct antimicrobial properties. Compared to its shorter or longer chain analogs, this compound exhibits a broader spectrum of activity and higher potency against resistant strains of microorganisms .

Biological Activity

2-Aminotridecane, a long-chain primary amine, is notable for its potential biological activities, particularly in antimicrobial and antifungal applications. The compound's structure, characterized by a 13-carbon alkyl chain with an amine functional group, influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C13H29NC_{13}H_{29}N. Its structure can be represented as:

H2N CH2)12CH3\text{H}_2N-\text{ CH}_2)_{12}-\text{CH}_3

This linear structure contributes to its hydrophobic characteristics, which are essential for membrane interactions and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. The compound's long hydrophobic tail enhances its ability to disrupt microbial membranes, leading to potential applications in treating infections.

Antimicrobial Activity

  • Mechanism of Action : The primary mode of action for this compound appears to involve the disruption of microbial cell membranes. The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Efficacy Against Pathogens : Studies have shown that this compound exhibits activity against several bacterial strains, including:
    • Gram-positive bacteria : Effective against Staphylococcus aureus.
    • Gram-negative bacteria : Shows potential against Escherichia coli.
  • Comparative Analysis : In a comparative study with other long-chain amines, this compound demonstrated superior antimicrobial activity due to its optimal chain length and amine functionality.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against methicillin-resistant strains
Escherichia coli64 µg/mLLess effective compared to Gram-positive bacteria
Candida albicans128 µg/mLModerate antifungal activity

Case Study: Efficacy Against Biofilms

A study conducted by researchers at evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Staphylococcus aureus by disrupting cell-to-cell adhesion mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the alkyl chain length and branching were assessed to determine their effects on antimicrobial potency. It was found that:

  • Optimal Chain Length : The 13-carbon chain provided the best balance between hydrophobicity and solubility.
  • Branching Effects : Introducing branching reduced antimicrobial efficacy due to decreased membrane integration.

Properties

IUPAC Name

tridecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHZVGJULAEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880757
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-57-7
Record name 2-Aminotridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60 g of 2-formamidotridecane are refluxed in 400 ml of 2 N HCl for 6 hours. The reaction mixture is then cooled in an ice bath, made alkaline with conc. NaOH, extracted with ether, and the ethereal extract is dried over Na2SO4. The ether is distilled off and the residue is then distilled in vacuo, affording 40 g of 2-aminotridecane. Boiling point: 68°-71° C./0.05.
Name
2-formamidotridecane
Quantity
60 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

20 g of 2-tridecanone oxime are reduced in 200 ml of abs. ethanol with 2 g of 5% palladium on charcoal, affording 16 g of 2-aminotridecane. Boiling point: 82°-87° C./0.01.
Name
2-tridecanone oxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
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Name
CCCCCCCCCCCC(C)=NO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-amino dodecane, 2-amino-tridecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the research focus of the provided papers?

A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].

Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?

A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].

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